Pinidinol

描述

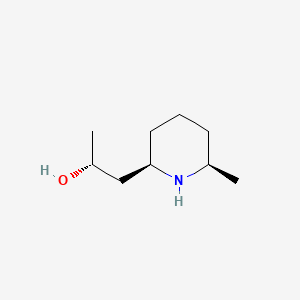

Structure

3D Structure

属性

CAS 编号 |

129785-16-6 |

|---|---|

分子式 |

C9H19NO |

分子量 |

157.25 g/mol |

IUPAC 名称 |

(2R)-1-[(2R,6R)-6-methylpiperidin-2-yl]propan-2-ol |

InChI |

InChI=1S/C9H19NO/c1-7-4-3-5-9(10-7)6-8(2)11/h7-11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1 |

InChI 键 |

DVJHWTLBEYCZJZ-IWSPIJDZSA-N |

SMILES |

CC1CCCC(N1)CC(C)O |

手性 SMILES |

C[C@@H]1CCC[C@@H](N1)C[C@@H](C)O |

规范 SMILES |

CC1CCCC(N1)CC(C)O |

其他CAS编号 |

129785-16-6 |

同义词 |

epipinidinol pinidinol |

产品来源 |

United States |

Natural Occurrence and Ecological Significance of Pinidinol

Distribution in Coniferous Species

Volatile piperidine (B6355638) alkaloids, including pinidinol, are commonly observed in the Pinaceae family, although their distribution and main components can differ between genera. While most surveys have focused on North American species, Pinus and Picea species are known to contain these alkaloids.

Identification in Picea Species (e.g., Picea engelmannii, Picea abies)

This compound has been identified in various Picea species. It was first identified along with epidihydropinidine (B1243738) in Picea engelmannii. In Picea abies (Norway spruce), epidihydropinidine and cis-pinidinol are reported as the major piperidine alkaloid compounds in mature tissues, although their concentrations can be relatively constant regardless of plant age or part studied. Cis-pinidinol is also noted as a major compound in the bark of P. abies. Other piperidines, including intermediates and derivatives, are also detected in P. abies. This compound has also been found in Picea jeffreyi.

Presence in Pinus Species (e.g., Pinus ponderosa)

This compound is also present in Pinus species. It has been identified and quantified in the foliage of Pinus ponderosa (ponderosa pine). In Pinus species, either cis-pinidine or euphococcinine is typically the major compound, with virtually all piperidines being in the cis-form. This compound is considered a biosynthetic precursor to pinidine (B1234125) in Pinus ponderosa. This compound has also been found in Pinus jeffreyi.

Comparative Analysis across Pinaceae Genera

Surveys across various Pinus and Picea species indicate that volatile piperidine alkaloids are not restricted to specific species but are commonly found within the Pinaceae family. However, there are distinct differences in alkaloid chemistry between Pinus and Picea. Pinus species primarily accumulate cis-pinidine or euphococcinine as major compounds, with most piperidines in the cis-form. In contrast, Picea species contain both cis- and trans-forms of 2,6-disubstituted piperidines, with epidihydropinidine and cis-pinidinol being among the most abundant compounds. Piperidine alkaloids are also encountered in Abies species, though they are not as widespread as in Pinus and Picea.

Factors Influencing this compound Accumulation in Plants

The accumulation of piperidine alkaloids, including this compound, in coniferous plants is influenced by both genetic and environmental factors.

Genetic and Provenance Variation Research

Research indicates that the genetic background of trees plays a role in the accumulation of piperidine alkaloids. Studies on Picea abies have revealed remarkable variation in piperidine alkaloid concentrations between different geographical origins grown under similar conditions, suggesting solid genotype variation. Similarly, studies on Pinus ponderosa have shown that genetic differences can contribute to variations in total alkaloid concentrations among sites. Provenance trials have demonstrated that for P. abies, the accumulation of certain secondary compounds, like phenolics, is genetically based and dependent on geographic origin. For Pinus species, similar results regarding genetic variation in secondary compounds have been reported.

A study on Picea abies showed significant variation in piperidine alkaloid concentrations among different origins, with the highest concentrations detected in northern origins. This suggests a link between genetic background related to geographic origin and alkaloid accumulation.

Environmental Modulators (e.g., Temperature, Fertilization, UV Radiation)

Environmental factors significantly influence the accumulation of secondary metabolites in plants, including temperature, light, soil fertility, and water availability.

Temperature appears to be a particularly important regulatory factor for piperidine alkaloid accumulation in Picea abies. Studies have shown that increased temperature can significantly raise the amounts of piperidine alkaloids in P. abies needles. This indicates temperature regulation through both genotypic adaptations and phenotypic plasticity. In Pinus ponderosa seedlings, alkaloid concentrations have also been shown to be dependent on the temperature range of the parent trees.

Fertilization, specifically with nitrogen, has been shown to increase foliar alkaloid concentrations in Pinus ponderosa. Nitrogen additions raised foliar %N and increased mean concentrations of the predominant alkaloid, pinidine, at different sites. The effect of fertilization on intermediate compounds like this compound may be less apparent due to their transitory nature in the biosynthetic pathway. However, the accumulation of piperidine alkaloids in P. abies did not show a direct correlation with nutrient conditions in one study, suggesting that the observed correlation might be related to the opposite responses of phenolics and piperidine alkaloids to elevated temperature.

Enhanced ultraviolet-B (UVB) radiation has been studied for its effect on plant chemistry. In the case of 1,6-dehydropinidine, another compound in the piperidine pathway in P. abies, enhanced UVB radiation did not show any effect on its abundance in mature needles. While the direct effect of UV radiation specifically on this compound accumulation is not as explicitly detailed in the provided text, environmental factors like light intensity can influence plant metabolism and secondary metabolite production.

Data on the effect of temperature and fertilization on alkaloid concentrations in Pinus ponderosa from one study are presented in the table below, showing the increase in total alkaloid concentrations with nitrogen fertilization at different sites.

| Site | Treatment | Mean Total Alkaloids (µg/g dry wt) | Relative Increase |

| Low-quality A | Control | Very low | - |

| Low-quality A | N-fertilized | 12 | 12x |

| Low-quality C | Control | Variable | - |

| Low-quality C | N-fertilized | 155 | 4.5x |

| High-quality D | Control | 375-1071 | - |

| High-quality D | N-fertilized | 584 (increase) | 1.6x |

Note: Data for Site D represents the increase in mean total alkaloids for fertilized trees compared to controls.

The concentration of 1,6-dehydropinidine, related to the this compound pathway, also showed variations based on needle developmental stage in Picea abies.

| Needle Stage | Concentration (mg/g dw) | Percentage of Total Alkaloids |

| Young developing | 2.7 (±0.5 SEM) | 66% |

| Mature | 0.4 (±0.03 SEM) | Not specified |

Note: Data for mature needles is an average concentration.

| Tree Origin (Picea abies) | 1,6-Dehydropinidine Concentration (mg/g dw) |

| Latvia | Highest concentration |

| Northern Finland | Lowest concentration |

Note: This table indicates relative concentrations based on geographical origin in a provenance experiment for 1,6-dehydropinidine.

Ecological Role and Biological Interactions

The biological role of coniferous piperidine alkaloids, including this compound, is an active area of research. While their precise function is still being fully elucidated, toxic and antifeedant properties have been proposed. cdnsciencepub.comuef.firesearchgate.netoup.com These compounds are suggested to be involved in the interactions between plants and herbivores. nih.govuef.fi Beyond herbivore defense, they may also play a role in winter hardiness or defense against pathogens, although their primary ecological significance is thought to be in deterring herbivores. mdpi.com The ecological importance of these compounds is complex to fully understand due to the high variation observed between plant populations and the need for more knowledge regarding the specific biological activity of individual compounds and the concentrations at which they are active. uef.fi Alkaloids, in general, are known to possess a range of biological activities, including toxic, teratogenic, antifeedant, and antimicrobial properties. oup.com

Research on Plant Defense Mechanisms

Piperidine alkaloids are considered part of the defensive chemistry of species belonging to the Pinaceae family. uef.fi They are suggested to act as deterrents to herbivores. mdpi.com Plant defense mechanisms against herbivores are multifaceted, involving both physical barriers and the production of secondary metabolites like alkaloids. nih.gov Research has investigated the potential of this compound and related compounds in this context.

Some evidence suggests that cis-pinidinol and epidihydropinidine may deter feeding by spruce budworm larvae and inhibit oviposition by female moths. mdpi.com Preliminary studies using crude alkaloid mixtures isolated from Picea engelmannii, which contained cis-pinidinol and epidihydropinidine, indicated moderate to high antifeedant activity against the eastern spruce budworm. uef.fi Furthermore, a mixture of alkaloids from P. engelmannii incorporated into an artificial diet was shown to reduce the growth of the variegated cutworm (Peridroma saucia). uef.fi

Investigations into Antifeedant Properties

Investigations into the antifeedant properties of this compound and other coniferous piperidine alkaloids have been conducted. Antifeedants are defined as compounds that reduce or prevent insects from feeding. diva-portal.org As mentioned, antifeedant properties have been proposed for coniferous piperidine alkaloids. cdnsciencepub.comuef.firesearchgate.netoup.com

Specific research suggests that cis-pinidinol and epidihydropinidine are thought to deter feeding by spruce budworm larvae and oviposition by female moths. mdpi.com While research on this compound itself is ongoing, studies on related piperidine alkaloids found in conifers also provide insight. For instance, a non-volatile form of dihydropinidine has demonstrated high antifeedant properties against the large pine weevil (Hylobius abietis). uef.fidiva-portal.org These findings support the broader hypothesis that piperidine alkaloids in conifers serve a defensive role against insect herbivory.

Biosynthetic Pathways and Metabolic Intermediates of Pinidinol

Proposed Biosynthetic Routes for Coniferous Piperidine (B6355638) Alkaloids

The biosynthesis of piperidine alkaloids in conifers is understood to proceed through distinct routes, ultimately leading to a variety of end products. These pathways are characterized by the involvement of specific intermediates and enzymatic transformations. The Pinus and Picea genera, while both producing piperidine alkaloids, can exhibit differences in their major accumulated compounds and potentially in the fine details of their biosynthetic routes. ctdbase.orgnih.gov Pinus species typically accumulate predominantly cis- forms of piperidines, such as cis-pinidine or euphococcinine, as major end products. ctdbase.org In contrast, Picea species often contain both cis- and trans- forms of 2,6-disubstituted piperidines, with epidihydropinidine (B1243738) and cis-pinidinol being among the abundant compounds detected. ctdbase.org

Elucidation of cis- and trans-Pathways Leading to Pinidinol

Research suggests the existence of both cis- and trans-pathways in the biosynthesis of 2,6-disubstituted piperidine alkaloids in Pinaceae. While the final steps of the cis-2,6-piperidine biosynthesis have been described, the biosynthesis of trans-2,6-piperidines, particularly those found in Picea species, remains partly elucidated. ctdbase.org this compound is primarily associated with the cis-pathway, serving as a precursor to cis-pinidine. However, the interconnectedness of these pathways and the precise points of divergence or convergence are areas of ongoing investigation. The presence of both cis- and trans- forms of related alkaloids in Picea suggests a more complex biosynthetic network compared to that observed in Pinus. ctdbase.org

Characterization of Intermediates in this compound Biosynthesis

Several compounds have been identified as key intermediates in the biosynthetic pathways leading to this compound and other related piperidine alkaloids in conifers. These intermediates represent successive stages of chemical transformation on the path to the final alkaloid products. Compounds such as 1,2-dehydropinidinone, pinidinone, 1,2-dehydrothis compound, and 1,6-dehydropinidinone have been characterized in coniferous extracts and are considered to be involved in these biosynthetic routes. nih.govctdbase.orgnih.govcsic.esnih.gov

Pinidinone and 1,2-dehydropinidinone, for instance, have been suggested as biosynthetic precursors to pinidine (B1234125) and this compound. nih.gov These intermediates are often detected in lower concentrations compared to the major end products, likely due to their transient nature within the active biosynthetic process. nih.gov 1,2-dehydrothis compound is also recognized as an intermediate in the pathway. nih.govcsic.esnih.gov Furthermore, 1,6-dehydropinidinone has been tentatively identified and is hypothesized to function as a precursor in the trans-pathway, potentially leading to trans-pinidine and epidihydropinidine, and may also be involved in the cis-pathway leading to cis-pinidine. ctdbase.orgcsic.es The presence and relative abundance of these intermediates can vary depending on factors such as plant age, tissue type, and environmental conditions. ctdbase.orgnih.gov

Data Table: Proposed Biosynthetic Intermediates

| Compound | Proposed Role in Biosynthesis | Detected In (Examples) |

| This compound | Intermediate to pinidine and euphococcinine | Pinus ponderosa, Picea abies |

| 1,2-Dehydropinidinone | Biosynthetic precursor | Pinus ponderosa |

| Pinidinone | Biosynthetic precursor | Pinus ponderosa, Picea abies |

| 1,2-Dehydrothis compound | Intermediate | Pinus ponderosa |

| 1,6-Dehydropinidinone | Proposed precursor in trans- and possibly cis-pathways | Picea abies, Pinus ponderosa (tentative) |

Note: This table summarizes information from the provided sources regarding the proposed roles and detection of these compounds.

Methodologies for Pathway Elucidation in Plant Systems

Elucidating complex biosynthetic pathways in plant systems, such as those for piperidine alkaloids in conifers, relies on a combination of advanced methodologies. Traditional approaches like labeling studies have been instrumental in tracing the incorporation of precursors into secondary metabolites and inferring biosynthetic routes. By feeding plants with isotopically labeled compounds, researchers can track the movement of atoms through metabolic pathways and identify intermediates and the sequence of reactions.

In the modern era, functional genomics and various omics approaches have revolutionized the study of plant secondary metabolism. Functional genomics aims to understand the function of genes and their roles in biological processes, including the biosynthesis of specialized metabolites. Techniques within functional genomics, such as transcriptomics, proteomics, and metabolomics, provide comprehensive snapshots of gene expression, protein profiles, and metabolite pools within a plant tissue or under specific conditions.

Transcriptomics allows for the identification of genes that are actively transcribed during alkaloid biosynthesis, providing clues about the enzymes involved. Proteomics can identify the proteins (enzymes) present, further supporting the functional assignment of genes. Metabolomics provides a global analysis of the metabolites produced, enabling the identification of known and novel compounds and the observation of changes in metabolite levels in response to genetic or environmental factors.

Integrating data from these multi-omics approaches is a powerful strategy for unraveling complex biosynthetic networks. By correlating gene expression patterns with the accumulation of specific metabolites, researchers can identify candidate genes encoding enzymes in a pathway. Network-based approaches can also be used to integrate multi-omics data and map interactions and regulatory pathways. These integrated approaches, combined with techniques like gene silencing or overexpression, facilitate the identification and functional characterization of the genes and enzymes responsible for the biosynthesis of compounds like this compound and its related alkaloids.

Advanced Synthetic Methodologies for Pinidinol and Its Stereoisomers

Asymmetric Synthesis Approaches to Chiral Pinidinol Structures

Asymmetric synthesis is crucial for obtaining enantiomerically enriched or pure stereoisomers of this compound. These approaches often involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions to induce asymmetry during bond formation.

Utilization of Chiral Auxiliaries and Catalysts

Chiral auxiliaries and catalysts play a vital role in directing the stereochemical outcome of reactions in this compound synthesis. Enantiopure aryl-sulfinamides, for instance, have been highlighted as important chiral auxiliaries in the asymmetric synthesis of amines and their derivatives, including N-heterocycles like piperidines. researchgate.net Methodologies employing sulfinylimines derived from these auxiliaries offer general access to diverse piperidine (B6355638) structures with controlled stereochemistry. researchgate.net

The emergence of enantioselective organocatalysis has also provided powerful and practical methods for the stereocontrolled construction of nitrogen-containing heterocycles. researchgate.netresearchgate.net Chiral organocatalysts, such as diaryl prolinols, imidazolidinones, thioureas, and chiral BINOL-derived phosphoric acids, have been successfully employed in asymmetric intramolecular aza-Michael reactions, a key step in some this compound syntheses. researchgate.net These catalysts can facilitate the formation of enantiomerically enriched nitrogen-containing heterocycles under mild and environmentally friendly conditions. researchgate.netresearchgate.net

Stereoselective Reduction Strategies (e.g., of N-Sulfinyl β-Amino Ketones)

Stereoselective reduction is a fundamental transformation in the synthesis of chiral alcohols and amines, often utilized in the final stages of constructing the stereocenters in this compound. A prominent strategy involves the stereoselective reduction of acyclic N-sulfinyl β-amino ketones. researchgate.netresearchgate.netacs.orgnih.govacs.org This method allows for the diastereoselective synthesis of syn- and anti-1,3-amino alcohols, which serve as important precursors for the piperidine ring of this compound and epithis compound. researchgate.netresearchgate.netacs.orgnih.govacs.org

Studies have shown that the choice of reducing agent dictates the diastereoselectivity. For example, stereoselective reduction of acyclic N-sulfinyl β-amino ketones with LiEt₃BH typically yields anti-1,3-amino alcohols with excellent selectivity. researchgate.netacs.orgacs.org Conversely, using Li(t-BuO)₃AlH as the reducing agent favors the formation of syn-1,3-amino alcohols, also with high selectivity. researchgate.netacs.orgacs.org This divergence in selectivity based on the reducing agent provides a powerful handle for accessing different stereoisomers from a common intermediate. acs.org The proposed mechanisms for this stereocontrol involve the external delivery of hydride to different chelated intermediates formed by the N-sulfinyl β-amino ketone and the reducing agent. acs.org

Key Synthetic Reactions and Reagents in this compound Synthesis

Beyond asymmetric induction, several key reactions and reagents are repeatedly employed in synthetic routes towards this compound, enabling the efficient assembly of the piperidine core and the introduction of necessary functional groups with controlled stereochemistry.

Asymmetric Intramolecular Aza-Michael Reactions

The asymmetric intramolecular aza-Michael reaction (IMAMR) is a highly effective strategy for the construction of nitrogen-containing heterocycles, including the piperidine ring found in this compound. researchgate.netresearchgate.netnih.gov This reaction involves the intramolecular addition of a nitrogen nucleophile to an activated alkene (Michael acceptor), forming a new carbon-nitrogen bond and a cyclic structure. researchgate.net

N-Sulfinyl amines have been successfully utilized as nitrogen nucleophiles in asymmetric IMAMRs applied to this compound synthesis. researchgate.netresearchgate.netnih.gov The synthetic strategy often involves preparing a precursor molecule containing both the N-sulfinyl amine and an appropriate Michael acceptor, followed by base-catalyzed cyclization. researchgate.netresearchgate.net This methodology allows access to chiral substituted piperidines with control over one or two stereocenters and has been specifically applied to the total synthesis of (-)-pinidinol. researchgate.netresearchgate.netnih.gov The choice of the sulfur substituent on the N-sulfinyl amine and the reaction temperature can influence the diastereoselectivity of the cyclization. researchgate.net

Cross-Metathesis and Ring Rearrangement Metathesis Applications

Olefin metathesis, particularly cross-metathesis (CM) and ring-closing metathesis (RCM), has become a powerful tool in organic synthesis for forming carbon-carbon double bonds. sigmaaldrich.comresearchgate.netlibretexts.org These reactions have been applied in the synthesis of this compound precursors and the construction of the piperidine ring. researchgate.netntu.edu.sg

Cross-metathesis can be used to couple two different alkenes, allowing for the convergent assembly of more complex intermediates from simpler building blocks. sigmaaldrich.comresearchgate.netntu.edu.sgorganic-chemistry.org In the context of this compound synthesis, cross-metathesis has been employed to introduce the Michael acceptor moiety by coupling an alkene-containing intermediate with a suitable partner. ntu.edu.sg

While not explicitly detailed for this compound in the provided snippets, ring-closing metathesis is a common method for forming cyclic structures, including piperidines, from acyclic dienes. sigmaaldrich.comlibretexts.orgntu.edu.sg Ring-rearrangement metathesis (RRM), a domino process combining different metathesis transformations, has also been applied in the synthesis of various cyclic systems and could potentially be relevant for more complex this compound derivatives. researchgate.netntu.edu.sg The application of metathesis chemistry, often utilizing ruthenium-based catalysts like Grubbs catalysts, provides efficient routes to assemble the carbon framework of this compound. sigmaaldrich.comlibretexts.orgorganic-chemistry.org

Reductive Amination Protocols

Reductive amination is a widely used and versatile method for synthesizing amines by the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the intermediate imine or iminium ion. researchgate.netnih.govorganic-chemistry.orgias.ac.in This protocol is frequently employed in the synthesis of nitrogen-containing compounds, including piperidine alkaloids like this compound, to install the amine functionality and form the cyclic structure. researchgate.netresearchgate.netresearchgate.net

In the synthesis of this compound, reductive amination can be utilized in various ways, such as the cyclization of amino-ketone or amino-aldehyde precursors to form the piperidine ring. researchgate.net Different reducing agents and conditions can be employed for reductive amination, influencing the efficiency and selectivity of the transformation. nih.govorganic-chemistry.orgias.ac.in While specific details on the reductive amination protocols used directly for this compound cyclization from a carbonyl precursor are not extensively detailed in the immediate results, the general applicability and importance of this reaction in amine synthesis, including complex natural products, are well-established. researchgate.netnih.govorganic-chemistry.orgias.ac.in Some approaches to piperidine ring formation in this compound synthesis involve reductive amination as a key step. researchgate.net

Acid-Catalyzed Cascade Cyclizations and Mannich Reactions

Acid-catalyzed cascade cyclizations and Mannich reactions represent powerful strategies for the construction of the piperidine core of this compound. These methodologies leverage the ability of acidic conditions to promote the formation of reactive intermediates, such as iminium ions, which subsequently undergo intramolecular cyclization or react with nucleophiles in a Mannich-type process.

One approach to the formal synthesis of (-)-pinidinol and (+)-epithis compound utilizes a novel acid-catalyzed cascade reaction of an N-sulfinylamino silyl (B83357) protected alcohol ketal to form the this compound piperidine ring. acs.orgacs.orgnih.gov This method starts from a common N-sulfinyl β-amino ketone ketal precursor. acs.orgacs.org The stereoselective reduction of acyclic N-sulfinyl β-amino ketones provides access to syn- and anti-1,3-amino alcohols with high selectivity, which serve as precursors for this cascade cyclization. acs.orgacs.orgnih.gov

Mannich reactions, particularly intramolecular variants, are also instrumental in piperidine ring formation. The synthesis of tropinone (B130398) derivatives, structurally related to piperidine alkaloids, can be achieved using an asymmetric intramolecular cascade reaction involving the formation of a five-membered cyclic imine through acid-catalyzed intramolecular cyclization of acyclic ketal-protected N-sulfinyl ketones. Subsequent reaction with an acylating agent leads to the tropinone nucleus via an intramolecular Mannich reaction of an N-acyl iminium ion. temple.edu While this example focuses on tropinone, the underlying principle of intramolecular Mannich cyclization of iminium ions is applicable to piperidine synthesis, including approaches towards this compound.

Stereoselective Mannich reactions have been widely employed in the synthesis of enantiopure piperidine alkaloids. ru.nl Strategies to induce stereoselectivity in the Mannich reaction for substituted piperidines include chiral pool-based, chiral auxiliary-based, and asymmetric catalysis-based approaches. ru.nl A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, inspired by the biosynthesis of these natural products. rsc.org This method utilizes a functionalized dienolate and can provide cyclized chiral dihydropyridinone compounds that serve as versatile intermediates for building various new chiral piperidine compounds. rsc.org

Organometallic-Catalyzed Reactions (e.g., Intramolecular Hydroamination)

Organometallic catalysis, particularly intramolecular hydroamination, offers an efficient route to nitrogen-containing heterocycles like piperidines. This reaction involves the direct addition of an amine N-H bond across a carbon-carbon multiple bond (alkene or alkyne), forming a new C-N bond and a new C-H bond.

Lanthanocene catalysts have been successfully applied to the intramolecular hydroamination/cyclization of aminoalkenes, yielding mono- and disubstituted pyrrolidines and piperidines. nih.gov Specific lanthanide complexes, such as (η⁵-Me₅C₅)₂LnCH(TMS)₂ (Ln = La, Sm) and [Me₂Si(η⁵-Me₄C₅)(ᵗBuN)]LnE(TMS)₂ (Ln = Sm, Y, Yb, Lu; E = N, CH), have been explored as precatalysts for this transformation. nih.gov These catalysts can mediate the cyclization of sterically demanding amino-olefins with high diastereoselectivity. nih.gov

Molander and co-workers previously utilized a lanthanocene-catalyzed intramolecular hydroamination reaction in the synthesis of TBDMS-protected (-)-pinidinol and (-)-epithis compound. acs.org This highlights the utility of organometallic catalysis in accessing key intermediates in this compound synthesis.

Palladium-catalyzed hydroamination reactions have also been investigated, often proceeding via nucleophilic attack on an allylic intermediate. libretexts.org While general palladium-catalyzed hydroamination is a broad field, its specific application to this compound synthesis would involve the appropriate design of aminoalkene substrates.

Development of Formal Syntheses and Total Synthesis Routes for this compound

Both formal and total synthesis routes towards this compound and its stereoisomers have been reported, showcasing diverse synthetic strategies. A formal synthesis constitutes a synthesis of a known intermediate in a previously reported total synthesis, while a total synthesis involves the complete construction of the target molecule from readily available starting materials.

Total synthesis routes often involve key steps that establish the stereochemistry and construct the piperidine core. One total synthesis of (-)-pinidinol employed a strategy based on a cross-metathesis reaction followed by a cyclizing reductive amination to form the piperidine ring. researchgate.net Another total synthesis of (-)-pinidinol utilized N-sulfinyl amines as nitrogen nucleophiles in an asymmetric intramolecular aza-Michael reaction. nih.govresearchgate.net This strategy involved a cross-metathesis reaction followed by a Michael-type cyclization, which could be performed in a base-catalyzed two-step procedure or a tandem fashion. nih.gov

Early total syntheses of (-)-pinidinol and related epimers have also been reported, sometimes utilizing diastereoselective reactions to control the stereochemistry of the piperidine ring and the side chain. molaid.com

Comparative Analysis of Synthetic Efficiency and Stereocontrol in this compound Production

Organometallic-catalyzed reactions, particularly intramolecular hydroamination, offer advantages in terms of atom economy and potentially milder reaction conditions. Lanthanocene-catalyzed hydroamination has shown excellent diastereoselectivity in the formation of disubstituted piperidines. nih.gov The stereochemical outcome in these reactions can be influenced by the catalyst design, including the metal size and ligand bulk. molaid.com

Mannich reactions, when employing chiral auxiliaries or asymmetric catalysis, can provide high levels of enantioselectivity and diastereoselectivity. ru.nlrsc.org The choice of catalyst or chiral auxiliary, as well as reaction conditions, is crucial for achieving the desired stereochemical outcome.

The development of new synthetic strategies continues to aim for improved efficiency, higher stereocontrol, and the use of more readily available and sustainable reagents.

Table 1: Selected Synthetic Approaches and Reported Outcomes

| Synthetic Method | Key Intermediate/Reaction | Target Molecule(s) | Reported Yield (Overall) | Stereocontrol | Source |

| Acid-Catalyzed Cascade Cyclization | N-sulfinylamino silyl protected alcohol ketal cyclization | (-)-Pinidinol, (+)-Epithis compound (Formal) | 36-42% (6 steps) | Diastereoselective | acs.org |

| Organometallic-Catalyzed Intramolecular Hydroamination | Lanthanocene-catalyzed cyclization of aminoalkene | (-)-Pinidinol, (-)-Epithis compound (Intermediate) | Not specified for overall synthesis | High diastereoselectivity | acs.orgmolaid.com |

| Total Synthesis (Aza-Michael) | Asymmetric intramolecular aza-Michael of N-sulfinyl amine | (-)-Pinidinol (Total) | Not specified in abstract | Asymmetric induction | nih.gov |

| Total Synthesis (Cross-Metathesis/Reductive Amination) | Cross-metathesis, cyclizing reductive amination | (+)-Carpamic Acid (Related Piperidine) | Efficient (9 steps) | Not specified in abstract | researchgate.net |

Note: Yields and stereocontrol are based on information available in the provided search snippets and may not represent optimized or complete data from the full publications.

Structural Elucidation and Analytical Characterization Methodologies for Pinidinol

Spectroscopic Techniques in Structural Confirmation

Spectroscopic methods play a vital role in confirming the structure of Pinidinol and other related piperidine (B6355638) alkaloids by providing detailed information about their molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to determine the arrangement of hydrogen and carbon atoms within the molecule. Studies on related piperidine alkaloids and synthesized compounds have utilized ¹H and ¹³C NMR to confirm their structures nih.govcsic.esresearchgate.net. NMR-guided structure elucidation is a common approach, although it can have limitations, particularly for complex or highly oxidized metabolites. Analysis of NMR spectra provides characteristic chemical shifts and coupling patterns that are indicative of the piperidine ring system and the attached substituents in this compound.

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation pattern of this compound, which aids significantly in its identification and structural confirmation. MS is used for both the identification and quantification of alkaloids, including this compound. Identification is often achieved by comparing obtained mass spectra with published data. Gas chromatography-mass spectrometry (GC-MS) is a frequently employed technique for the analysis of alkaloids, allowing for separation and subsequent mass spectral analysis. Liquid chromatography-mass spectrometry (LC-MS) is also applied in structural elucidation and analysis. The molecular ion signal in the mass spectrum provides the molecular weight, while the fragmentation pattern offers insights into the compound's substructures.

Table 1: Spectroscopic Techniques and Their Applications in this compound Analysis

| Technique | Primary Information Provided | Application in this compound Analysis |

| ¹H NMR Spectroscopy | Hydrogen atom environment, connectivity, and relative positions | Structural confirmation, determination of substituent positions on the piperidine ring |

| ¹³C NMR Spectroscopy | Carbon atom environment and functional group identification | Structural confirmation, identification of carbon skeleton |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Identification, molecular formula determination, quantification |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups | Identification of key functional groups like C-H, O-H, and C-N bonds |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. IR spectroscopy has been used in the structural elucidation of organic compounds, including those with heterocyclic rings like piperidines. Analysis of the IR spectrum of this compound can reveal the presence of key functional groups such as N-H (piperidine ring), C-H (alkane and methyl groups), and O-H (hydroxyl group) through their specific absorption bands.

Chromatographic Separation Techniques for this compound Isolation and Analysis

Chromatographic methods are essential for separating this compound from complex biological matrices and for its subsequent analysis and quantification.

Gas Chromatography (GC) for Alkaloid Profiling

Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile compounds, including many alkaloids. GC is explicitly utilized for alkaloid profiling and analysis in various studies involving this compound and related compounds. The separation in GC is based on the differential partitioning of analytes between a mobile gas phase and a stationary phase within a heated column. GC is often coupled with MS (GC-MS) for robust identification and quantification of individual alkaloids in a mixture.

Stereochemical Analysis and Determination of Absolute Configuration

The stereochemical analysis and determination of the absolute configuration of this compound have been key objectives in its structural elucidation. This compound possesses multiple stereocenters within its piperidine ring and side chain, leading to the possibility of various stereoisomers.

Early studies and synthetic efforts aimed at confirming the structure and establishing the absolute configuration of (-)-pinidinol. One definitive method employed for the determination of the absolute stereochemistry of (-)-pinidinol was single-crystal X-ray diffraction analysis acs.org. This technique requires the formation of a suitable crystalline derivative of the compound youtube.comcrystalpharmatech.com. In the case of (-)-pinidinol, the 4-bromophenylthiocarbamate derivative of its hydrochloride salt was successfully crystallized and analyzed by X-ray diffraction acs.org. This analysis unequivocally established the stereostructure of the naturally occurring alkaloid from Picea engelmannii as (2R,6R)-2-methyl-6-[(2R)-2-hydroxypropyl]piperidine acs.org.

Beyond X-ray crystallography, other methods have been utilized or explored in the context of synthesizing this compound and related piperidine alkaloids, which indirectly support or rely on the established stereochemistry. These include spectroscopic methods and comparisons of optical rotation values with synthesized standards of known configuration diva-portal.orgacs.orgacs.org. Optical rotation, while not directly providing absolute configuration, is a characteristic property of chiral compounds and can be used to assess the enantiomeric purity and confirm the identity of a synthesized enantiomer by comparison with the reported values for the natural product diva-portal.orgacs.org.

Synthetic strategies towards this compound have also played a vital role in confirming its stereochemistry. Asymmetric synthesis routes are designed to produce a specific enantiomer, and the success of such syntheses, coupled with spectroscopic data matching the natural product, provides strong evidence for the assigned configuration researchgate.nettemple.eduntu.edu.sgwhiterose.ac.ukwhiterose.ac.ukchemrxiv.org. Methodologies involving stereoselective reductions, intramolecular cyclizations (such as aza-Michael additions), and the use of chiral auxiliaries or catalysts have been developed to control the stereochemical outcome and synthesize enantiopure this compound acs.orgresearchgate.nettemple.eduntu.edu.sgwhiterose.ac.ukwhiterose.ac.ukchemrxiv.orgmmu.ac.uknih.gov.

For instance, formal asymmetric syntheses of (-)-pinidinol have been achieved using approaches that establish the required stereocenters with high selectivity researchgate.nettemple.educhemrxiv.orgnih.gov. The stereochemical outcome of key steps, such as the reduction of N-sulfinyl β-amino ketones or intramolecular cascade-cyclizations, is carefully controlled to yield the desired configuration temple.educhemrxiv.org. The stereochemistry of intermediates and final products in these syntheses is typically confirmed through detailed NMR spectroscopy, including techniques like COSY and NOESY analysis, and comparison with known compounds mmu.ac.ukrsc.orgresearchgate.netresearchgate.net.

Table 1: Absolute Configuration of (-)-Pinidinol

| Stereocenter | Configuration |

| C-2 | R |

| C-6 | R |

| C-2' (side chain) | R |

Note: The numbering refers to the piperidine ring carbons and the carbon in the hydroxypropyl side chain attached to C-6.

The determination of the (2R,6R,2'R) absolute configuration for (-)-pinidinol highlights the importance of techniques like X-ray crystallography for definitive structural assignments of complex natural products. Subsequent synthetic work has further validated this stereochemical assignment by developing routes that selectively produce this enantiomer.

Research on Pinidinol Derivatives, Analogs, and Structure Activity Relationships

Design and Synthesis of Novel Pinidinol Analogs

The design and synthesis of novel this compound analogs often involve strategies aimed at modifying the core piperidine (B6355638) structure or introducing new functional groups to explore their impact on biological activity. Asymmetric synthesis approaches are frequently employed to control the stereochemistry of the resulting piperidine derivatives, which is crucial for their biological properties. temple.edutemple.eduacs.org

One approach involves the asymmetric synthesis of piperidine-containing 1,3-amino alcohols using sulfinimines (N-sulfinyl imines) as precursors for acid-catalyzed cascade cyclizations. This methodology has been applied in the formal synthesis of (-)-pinidinol. temple.edutemple.edu Another strategy utilizes intramolecular cascade-cyclization of masked-oxo N-sulfinyl 1,3-amino alcohols to synthesize the piperidine ring of (-)-pinidinol. temple.edutemple.edu

Cross-metathesis reactions have also been employed in the construction of this compound precursors from readily available chiral starting materials. ntu.edu.sg Additionally, asymmetric aza-Michael reactions have been used for the stereoselective synthesis of 2,6-cis- and 2,6-trans-piperidines, including a facile synthesis of (-)-Pinidinol. nih.gov

The synthesis of substituted α-trifluoromethyl piperidinic derivatives, which could serve as this compound analogs, has been explored through various pathways, including the introduction of a CF3 group into six-membered rings, reduction of pyridines or pyridinones, ring expansion of five-membered rings, cyclization of linear amines, and cycloaddition reactions. nih.gov

Exploration of Structural Modifications Around the Piperidine Nucleus

Structural modifications around the piperidine nucleus of this compound and its analogs are investigated to understand their effect on biological interactions and properties. Modifications can include alterations to the substituents on the piperidine ring or the nitrogen atom.

For instance, research on N-substituted piperidines has involved adding functional groups such as alcohol, amine, or carboxylic acid groups to the nitrogen atom through two- or three-carbon linkers. uasz.sn This can be achieved through reactions like aza-Michael addition or alkylation. uasz.sn Coupling of amino acids, such as phenylalanine, to the piperidine nucleus via an amide bond or a diamino linker has also been explored to introduce additional polar and hydrophobic features. uasz.sn

Systematic chemical approaches to modify the piperidine ring with one- or two-carbon bridges have been used for conformational control, which can be adapted to other pharmaceutical classes. researchgate.net The introduction of α-methyl substituents on multi-substituted piperidines, as seen in natural alkaloids like (-)-pinidinol, is also a common modification. rsc.org

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

Structure-Activity Relationship (SAR) studies are fundamental in chemical biology to understand how changes in the chemical structure of a molecule affect its biological activity. gardp.orgwikipedia.org In the context of this compound and its analogs, SAR studies aim to identify the specific structural features of these piperidine derivatives that are responsible for their observed biological effects. gardp.org

SAR analysis helps medicinal chemists design new molecules with enhanced biological activity, improved selectivity, or reduced toxicity by identifying key chemical groups and structural modifications that influence activity. gardp.orgwikipedia.org While specific detailed SAR data for this compound itself in various biological contexts were not extensively detailed in the provided snippets, the general principles of SAR are applied to piperidine derivatives, which include this compound analogs. dntb.gov.uafrontiersin.org For example, SAR studies on N-substituted phenyldihydropyrazolones, which can incorporate a piperidine linker, have been conducted to explore the impact of substituents on activity against Trypanosoma cruzi. frontiersin.org These studies indicate that the lipophilicity of substituents can influence activity, and the introduction of a piperidine linker can offer new opportunities for derivatization and serve as starting points for drug discovery. frontiersin.org

Analog Library Creation and Screening Methodologies in Research

The creation and screening of analog libraries are essential methodologies in drug discovery and chemical biology research to identify compounds with desired biological activities. nih.govselleckchem.com For this compound research, this involves synthesizing collections of related piperidine derivatives and testing them in various biological assays.

Diverse libraries of small molecules are generated rapidly using various synthetic methods. nih.govnih.gov These libraries can be focused on specific scaffolds, such as the pyrimidine (B1678525) core, which can be incorporated into or linked to piperidine structures. nih.gov DNA-encoded library technology (DELT) is a powerful platform for generating and screening large-scale libraries containing billions of compounds, where each molecule is linked to a unique DNA tag. nih.gov This technology allows for efficient identification of potent ligands for various protein targets. nih.gov

Screening methodologies involve testing the created libraries against specific biological targets or pathways to identify hits, which are compounds showing promising activity. High-throughput screening (HTS) is a cornerstone strategy for identifying potential drug candidates from large compound collections. nih.gov Libraries can also be designed to incorporate structural features of natural products, like alkaloids, to create "BioDesign" libraries with higher structural complexity and diversity, which are then subjected to screening. asinex.com Screening libraries can also be curated based on specific properties, such as those targeting protein-protein interactions, using computational approaches and experimental validation. lifechemicals.com

Investigations into Pinidinol S Biological Mechanisms

Molecular and Cellular Mechanisms of Action Research

Research into the molecular and cellular mechanisms of action for piperidine (B6355638) alkaloids, including compounds structurally related to Pinidinol, suggests a primary interaction with cellular membranes. Studies on synthetic alkyl pyridinol analogs, which share a core structural motif with this compound, indicate that their antimicrobial activity is likely based on their integration into the bacterial membrane. This integration can lead to membrane disruption and ultimately cause cell death. This proposed mechanism is supported by the lipophilic nature and aliphatic structure of these compounds, which facilitates their interaction with the lipid bilayer of bacterial membranes.

The mode of action is believed to involve the disruption of the cytoplasmic membrane, which is crucial for vital cellular functions such as respiration, transport of materials, and ATP production. Evidence from studies on novel phenolic compounds isolated from pine needles also points to a membrane-disruptive mechanism. These compounds have been shown to damage the cytoplasmic membrane, causing significant hyperpolarization, loss of membrane integrity, and leakage of intracellular components. mdpi.com This disruption is thought to occur through interactions with both membrane lipids and proteins, leading to increased membrane fluidity and conformational changes in membrane proteins. mdpi.com This mechanism of targeting the cell membrane is a key area of interest as it can be effective against antibiotic-resistant pathogens. nih.govnih.govresearchgate.netscienceopen.com

Research on Antimicrobial Effects of this compound (e.g., Antifungal, Antibacterial Studies in in vitro models)

In vitro studies have demonstrated that piperidine alkaloids, the class of compounds to which this compound belongs, possess a broad range of antimicrobial activities. researchgate.net Investigations into these compounds have revealed their potential as both antibacterial and antifungal agents. For instance, piperidine alkaloids are known to be active components in various plants used in traditional medicine for their therapeutic properties. encyclopedia.pubresearchgate.net

Research on piperidine alkaloids from conifers has shown they exhibit multiple pharmacological properties, including antibacterial and antifungal effects. researchgate.netresearchgate.net While data specifically on this compound is limited, studies on closely related compounds provide insight into its potential antimicrobial spectrum. For example, a variety of piperidine derivatives have been synthesized and tested against numerous pathogens, showing a range of efficacy. The antimicrobial activity is often dependent on the specific substitutions on the piperidine ring, which influences the compound's interaction with microbial targets. researchgate.net The broad therapeutic applications of piperidine-containing compounds have encouraged further research into developing new antimicrobial agents based on this scaffold. encyclopedia.pubresearchgate.net

Table 1: Antimicrobial Activity of Selected Piperidine Alkaloids and Related Compounds

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Epidihydropinidine (B1243738) | Pseudomonas aeruginosa | 5.37 | encyclopedia.pub |

| Epidihydropinidine | Enterococcus faecalis | 5.37 | encyclopedia.pub |

| Epidihydropinidine | Candida glabrata | 5.37 | encyclopedia.pub |

| Epidihydropinidine | Candida albicans | 5.37 | encyclopedia.pub |

| Epidihydropinidine | Staphylococcus aureus | 10.75 | encyclopedia.pub |

| Epidihydropinidine | Bacillus cereus | 10.75 | encyclopedia.pub |

| Epidihydropinidine | Salmonella enterica | 43 | encyclopedia.pub |

Role in Plant-Pest Interactions and Chemical Ecology Studies

Piperidine alkaloids, such as this compound, are secondary metabolites in plants that are believed to play a significant role in defense against herbivores and pathogens. researchgate.net The production of these alkaloids is often part of a plant's chemical defense strategy, which can be either constitutive or induced upon attack. nih.govapsnet.org In the context of chemical ecology, these compounds can act as deterrents, toxins, or growth inhibitors to a wide range of insects. nih.gov

Within the genus Pinus, alkaloids are thought to be active in herbivore-plant relationships. researchgate.net The presence and concentration of these defensive compounds can vary depending on geographical location and environmental factors, suggesting an evolutionary adaptation to local pest pressures. researchgate.net While direct studies on this compound's role in the chemical ecology of Pinus species are not extensively documented, the general function of piperidine alkaloids points towards a defensive role. Plants can release volatile organic compounds upon herbivore damage, which can warn neighboring plants of a threat or attract natural enemies of the pests. youtube.combritannica.com The non-volatile alkaloids, likely including this compound, serve as a direct chemical barrier to feeding. nih.gov For example, studies on other plant species have shown that alkaloids can act as potent feeding deterrents to generalist insect larvae. nih.gov The complex mixture of secondary metabolites in pine resin, which includes volatile terpenes and non-volatile compounds, plays a significant ecological role in protecting seeds and foliage from insect herbivory. mdpi.comresearchgate.net

Studies on Interactions with Biological Systems in Research Models (e.g., in vitro assays for target identification)

The interaction of this compound and related piperidine alkaloids with biological systems has been primarily investigated using in vitro assays. These research models are essential for determining the antimicrobial efficacy and for beginning to identify the molecular targets of these compounds. nih.govmdpi.com Standard assays include the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi.

To further probe the mechanism of action, various biophysical techniques are employed. Leakage assays using model membranes, such as large unilamellar vesicles loaded with fluorescent dyes, can determine a compound's ability to disrupt lipid bilayers. nih.gov Other in vitro methods for studying membrane interactions include the use of Langmuir monolayers and solid-supported bilayers. researchgate.net Furthermore, techniques like flow cytometry can be used to assess membrane potential and integrity in whole bacterial cells after treatment with the compound. mdpi.com These assays provide crucial data on how these molecules interact with and compromise the physical barrier of microbial cells, leading to their death.

Pharmacological Target Identification Research

Identifying the specific pharmacological targets of natural products like this compound is a critical step in drug discovery and development. mdpi.com For many bioactive compounds, the precise molecular targets remain unknown. mdpi.com Research in this area for piperidine alkaloids is multifaceted, employing a combination of computational and experimental approaches. encyclopedia.pubresearchgate.nettaylorandfrancis.com

In silico methods, such as molecular docking and network pharmacology, offer a powerful strategy to predict potential protein targets and understand how a compound might interact with multiple cellular pathways. mdpi.comnih.gov These computational approaches can help prioritize experimental validation. For antifungal compounds, a common target is the ergosterol (B1671047) biosynthesis pathway. Assays that monitor the accumulation of specific sterol intermediates can identify inhibitors of key enzymes in this pathway. nih.gov

常见问题

Q. How can researchers ethically address conflicts between proprietary constraints and open-science principles in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。